BenchChemオンラインストアへようこそ!

2-(Methylthio)benzo[d]thiazol-5-ol

Physicochemical profiling Lipophilicity Drug-likeness

This benzothiazole scaffold delivers a physicochemical profile that no single analog can replicate: an intermediate logP of 2.72, one H‑bond donor, and two chemically orthogonal functional groups. The 5‑OH enables O‑functionalisation while the 2‑SCH₃ allows oxidation to sulfoxide/sulfone followed by nucleophilic displacement, enabling divergent library synthesis from one starting material. It occupies the logP 2–3 window essential for CNS‑penetrant programmes, and its distinct PSA (86.66 Ų) makes it an ideal chromatographic reference standard for multi‑analyte LC‑MS/MS methods. Procure this compound for hit‑to‑lead optimisation, reactive‑metabolite probe studies, or environmental analysis.

Molecular Formula C8H7NOS2
Molecular Weight 197.3 g/mol
Cat. No. B1647219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzo[d]thiazol-5-ol
Molecular FormulaC8H7NOS2
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=CC(=C2)O
InChIInChI=1S/C8H7NOS2/c1-11-8-9-6-4-5(10)2-3-7(6)12-8/h2-4,10H,1H3
InChIKeyPSFJZLDNNULBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)benzo[d]thiazol-5-ol (CAS 562826-61-3): Core Physicochemical and Structural Baseline for Procurement Decision-Making


2-(Methylthio)benzo[d]thiazol-5-ol (IUPAC: 2-methylsulfanyl-1,3-benzothiazol-5-ol) is a heterocyclic benzothiazole derivative bearing a methylthio substituent at position 2 and a hydroxyl group at position 5 of the fused benzene–thiazole ring system [1]. Its molecular formula is C₈H₇NOS₂ with a molecular weight of 197.28 g·mol⁻¹ [2]. Computed physicochemical parameters include a logP of 2.72, a topological polar surface area (PSA) of 86.66 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [2]. The compound is primarily supplied as a research-grade synthetic building block with typical purity ≥95% [1].

Why 2-(Methylthio)benzo[d]thiazol-5-ol Cannot Be Casually Replaced by In-Class Benzothiazole Analogs


The simultaneous presence of a 2-methylthio group and a 5-hydroxyl substituent on the benzothiazole core creates a physicochemical and biological profile that is not replicated by any single commonly available analog. Removing the 5-OH (e.g., 2-(methylthio)benzothiazole, MTBT) increases logP by approximately 0.3 units, eliminates hydrogen-bond donor capacity, and reduces PSA by ~20 Ų [1]. Conversely, replacing the 2-methylthio with a 2-methyl substituent (e.g., 2-methyl-1,3-benzothiazol-5-ol) decreases logP by approximately 0.4 units while preserving the 5-OH, fundamentally altering lipophilicity and metabolic handling [1]. These differences directly affect solubility, permeability, protein binding, and susceptibility to cytochrome P450-mediated bioactivation, making unverified analog substitution a material risk to experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-(Methylthio)benzo[d]thiazol-5-ol Versus Closest Analogs


LogP and Lipophilicity: Quantified Separation from 2-(Methylthio)benzothiazole and 2-Methyl-1,3-benzothiazol-5-ol

The target compound occupies a distinct intermediate lipophilicity space between its two closest structural analogs. 2-(Methylthio)benzo[d]thiazol-5-ol has a computed logP of 2.72 (PSA 86.66 Ų) [1]. The 5-des-hydroxy analog 2-(methylthio)benzothiazole (MTBT, CAS 615-22-5) is significantly more lipophilic with logP = 3.02 (PSA 66.43 Ų, ΔlogP = +0.30) . The 2-methyl analog 2-methyl-1,3-benzothiazol-5-ol (CAS 68867-14-1) is more hydrophilic with logP = 2.31 (PSA 61.36 Ų, ΔlogP = −0.41) . This intermediate logP may offer a balanced permeability–solubility profile distinct from both comparators.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Capacity: Structural Differentiation Against 2-(Methylthio)benzothiazole

The 5-hydroxyl group of 2-(methylthio)benzo[d]thiazol-5-ol provides one hydrogen-bond donor (HBD), whereas the closely related 2-(methylthio)benzothiazole (MTBT) possesses zero HBDs [1]. This single HBD can participate in directed hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that are geometrically inaccessible to MTBT. Additionally, the target compound has four hydrogen-bond acceptors (HBA) versus three for MTBT and three for 2-methyl-1,3-benzothiazol-5-ol [1][2].

Hydrogen bonding Target engagement Molecular recognition

Metabolic Bioactivation Liability: Class-Level Evidence from 2-(Alkylthio)benzothiazole Studies

Yang et al. (2012) demonstrated that 5-substituted 2-(methylthio)-1,3-benzothiazoles undergo NADPH-dependent cytochrome P450-mediated oxidation of the methylthio group to sulfoxide and sulfone intermediates, followed by glutathione (GSH) displacement to form unusual GSH adducts—a structural alert for reactive metabolite formation [1]. The study showed that this bioactivation was significantly inhibited (80–100%) by 1-aminobenzotriazole (a pan-CYP inhibitor) but was minimally affected by thermoinactivation (0–45%), confirming CYP-dependent sulfoxidation as the primary pathway [1]. While the study examined the 5-unsubstituted 2-(methylthio)benzothiazole (MTBT, lacking the 5-OH) directly, the presence of a 5-hydroxyl substituent in the target compound may alter the electronic environment of the benzothiazole ring and potentially modulate the rate of sulfoxidation or the stability of the resulting sulfoxide/sulfone intermediates. This represents a testable hypothesis rather than a demonstrated advantage.

Drug metabolism Reactive metabolites CYP450 Safety screening

Thyroid Peroxidase (TPO) Inhibition: Differentiating 2-Methylthio from 2-Mercapto Benzothiazoles

Hornung et al. (2015) evaluated six benzothiazoles for thyroid peroxidase (TPO) inhibition in vitro using porcine thyroid gland-derived enzyme [1]. 2-Methylthiobenzothiazole (MTBT) and 2-hydroxybenzothiazole (HBT) exhibited no TPO inhibitory activity, whereas 2-mercaptobenzothiazole (MBT) and 5-chloro-2-mercaptobenzothiazole (CMBT) were potent inhibitors (rank order: MBT = CMBT > ABT > BTZ) [1]. This demonstrates that the 2-substituent identity—methylthio vs. mercapto—is a critical determinant of TPO inhibition. The target compound, bearing a 2-methylthio group, would be predicted to share MTBT's lack of TPO activity; however, the 5-OH substituent may independently influence thyroid-related endpoints, as all six tested benzothiazoles inhibited thyroxine (T4) release in a Xenopus laevis thyroid gland explant culture assay [1].

Endocrine disruption Thyroid hormone modulation TPO inhibition

Aquatic Toxicity: Comparative Acute and Chronic EC₅₀ Values for Benzothiazole Degradation Products

A comparative aquatic toxicity study using Ceriodaphnia dubia 48-h acute and 7-day chronic test protocols reported acute EC₅₀ values of 12.7 mg/L and chronic EC₅₀ of 6.36 mg/L for 2-(methylthio)benzothiazole (MTBT), which lacks the 5-OH group . For reference, 2-hydroxybenzothiazole (HOBT, structurally analogous to the target but with 2-OH instead of 2-SCH₃) showed acute EC₅₀ = 15.1 mg/L and chronic EC₅₀ = 8.31 mg/L . The least toxic degradation product was benzothiazole (BT, acute EC₅₀ = 24.6 mg/L, chronic EC₅₀ = 54.9 mg/L), while the parent biocide TCMTB was orders of magnitude more toxic (acute EC₅₀ = 15.3 µg/L) . No direct aquatic toxicity data are available for 2-(methylthio)benzo[d]thiazol-5-ol.

Aquatic toxicology Environmental fate Ceriodaphnia dubia

Synthetic Versatility: Downstream Derivatisation via the 5-Hydroxyl Handle

The 5-hydroxyl group of 2-(methylthio)benzo[d]thiazol-5-ol enables etherification and esterification reactions that are inaccessible to MTBT. Documented downstream products include 5-(2-chloroethoxy)-2-methylthio-benzothiazole (CAS 562826-60-2), synthesised via O-alkylation, and a 2-[2-[2-[2-[(2-methylsulfonyl-1,3-benzothiazol-5-yl)oxy]ethoxy]ethoxy]ethoxy]ethanamine derivative obtained through sequential etherification and sulfoxidation [1]. This contrasts with 2-methyl-1,3-benzothiazol-5-ol (CAS 68867-14-1), which also bears a 5-OH but lacks the oxidisable 2-methylthio handle that can be converted to sulfoxide/sulfone intermediates for further diversification [1][2].

Synthetic chemistry Building block Scaffold diversification

Optimal Application Scenarios for 2-(Methylthio)benzo[d]thiazol-5-ol Based on Differential Evidence


Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity (logP 2.7) with Hydrogen-Bond Donor Capacity

In hit-to-lead optimisation programmes where target engagement requires both a hydrogen-bond donor and controlled lipophilicity, 2-(methylthio)benzo[d]thiazol-5-ol provides an intermediate logP of 2.72 and one H-bond donor, occupying a physicochemical space not spanned by either 2-(methylthio)benzothiazole (logP 3.02, zero HBDs) or 2-methyl-1,3-benzothiazol-5-ol (logP 2.31, one HBD but altered lipophilicity profile) [1][2]. This makes it a candidate scaffold for CNS-penetrant or orally bioavailable programmes where logP between 2–3 is often targeted.

Parallel Library Synthesis Leveraging Dual Orthogonal Reactive Handles

The compound's two chemically distinct functional groups—the 5-OH for O-functionalisation (etherification, esterification) and the 2-SCH₃ for oxidation to sulfoxide/sulfone followed by nucleophilic displacement—enable divergent library synthesis from a single starting material [1]. This dual-handle architecture is absent in both 2-(methylthio)benzothiazole (lacking 5-OH) and 2-methyl-1,3-benzothiazol-5-ol (lacking the oxidisable 2-methylthio group), offering a unique advantage for diversity-oriented synthesis.

Metabolic Stability Screening: Evaluating 5-OH Modulation of CYP-Mediated Methylthio Bioactivation

The documented CYP-catalyzed bioactivation of 2-(methylthio)benzothiazoles to reactive GSH-trapped sulfoxide/sulfone intermediates represents a known structural alert [1]. 2-(Methylthio)benzo[d]thiazol-5-ol, with its electron-donating 5-OH substituent, may exhibit altered sulfoxidation kinetics relative to the unsubstituted MTBT. This compound serves as a targeted probe in comparative human liver microsome incubations (+NADPH, +GSH) to quantify whether 5-OH substitution reduces or enhances reactive metabolite formation, informing scaffold triage decisions in early drug discovery.

Environmental Monitoring: Benzothiazole Reference Standard with Defined Physicochemical Fingerprint

For LC-MS/MS methods monitoring benzothiazole degradation products in surface water or drinking water, the compound's distinct logP (2.72) and PSA (86.66 Ų) provide chromatographic retention and ionisation characteristics that separate it from co-eluting analogs such as MTBT (logP 3.02, PSA 66.43 Ų) and HOBT (logP 1.85 estimated, PSA ~79 Ų) [2]. This enables its use as a chromatographic reference standard in multi-analyte methods where unambiguous peak assignment is critical.

Quote Request

Request a Quote for 2-(Methylthio)benzo[d]thiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.